REACTION_SMILES
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[Br:15][CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[H-:13].[Na+:14].[c:1]12[c:2](=[O:3])[o:4][c:5](=[O:12])[nH:6][c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[c:1]12[c:2](=[O:3])[o:4][c:5](=[O:12])[n:6]([CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])[c:7]1[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccccc2c(=O)o1
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Name
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Type
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product
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Smiles
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CCOC(=O)Cn1c(=O)oc(=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |